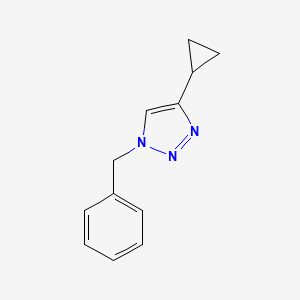
1-ベンジル-4-シクロプロピル-1H-1,2,3-トリアゾール
概要
説明
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole consists of a triazole ring substituted with a benzyl group at the first position and a cyclopropyl group at the fourth position.
科学的研究の応用
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
作用機序
Target of Action
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole, also known as 1-benzyl-4-cyclopropyltriazole, is a triazole derivative Triazole derivatives have been known to exhibit biological activities, particularly as anti-leishmanial agents and tuberculosis inhibitors .
Mode of Action
The triazole ring in the compound is known to interact with its targets via hydrogen bonding . The molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . This structural feature may influence its interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, depending on their targets .
Result of Action
Given its potential anti-leishmanial and anti-tuberculosis activities , it can be inferred that the compound may exert cytotoxic effects on the causative agents of these diseases.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole can be synthesized through the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This method involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring. The reaction is highly efficient, regioselective, and devoid of side reactions .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of palladium hydroxide on activated charcoal as a catalyst in hydrogenation reactions is also common in the industrial preparation of this compound .
化学反応の分析
Types of Reactions: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on activated charcoal.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on activated charcoal.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
類似化合物との比較
- 1-Benzyl-4-phenyl-1H-1,2,3-triazole
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate
Comparison: 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is unique due to the presence of both benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. Compared to 1-Benzyl-4-phenyl-1H-1,2,3-triazole, the cyclopropyl group in 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole provides additional steric hindrance, potentially affecting its binding affinity and selectivity for molecular targets .
特性
IUPAC Name |
1-benzyl-4-cyclopropyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)8-15-9-12(13-14-15)11-6-7-11/h1-5,9,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPSKKYXLMCEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238605 | |
| Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1151920-05-6 | |
| Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1151920-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101238605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-nitro-2-[[(4-phenyl-2-thiazolyl)imino]methyl]-](/img/structure/B1650131.png)
![tert-Butyl 4-{[4-(methoxycarbonyl)phenyl]methoxy}piperidine-1-carboxylate](/img/structure/B1650132.png)
![4-[(4-Iodophenyl)methoxy]piperidine](/img/structure/B1650133.png)
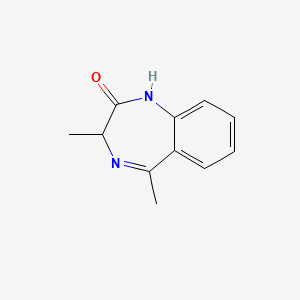

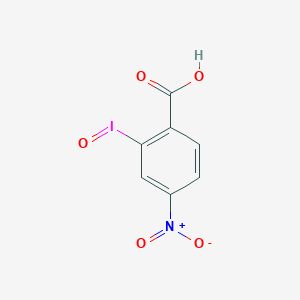
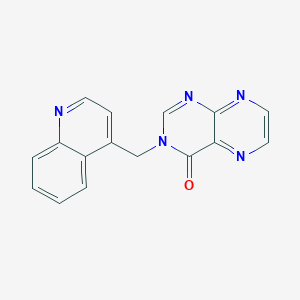
![4-(6-Methoxypyridin-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B1650142.png)
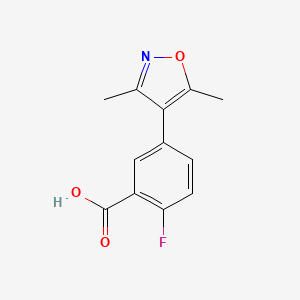
![7-Methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1650144.png)
![Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride](/img/structure/B1650145.png)
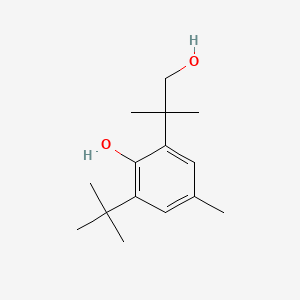
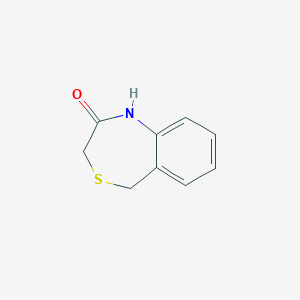
![2-Amino-1-benzo[b]thiophen-3-yl-ethanol hydrochloride salt](/img/structure/B1650153.png)
